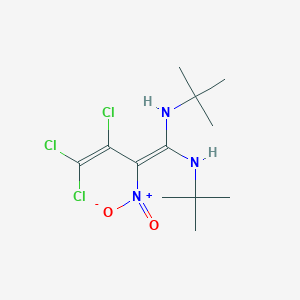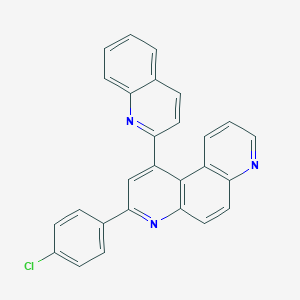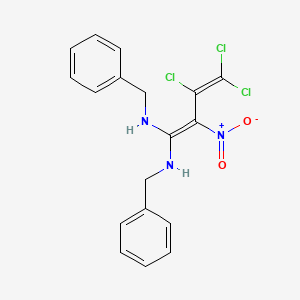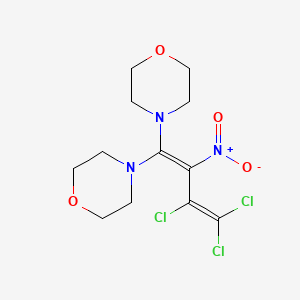
N~1~,N~1~-di-tert-butyl-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine
Descripción general
Descripción
N~1~,N~1~-di-tert-butyl-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine, commonly known as DNTB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and water. DNTB has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of DNTB involves the reaction of the nitro group with thiols to form a nitrosothiol intermediate. The intermediate then reacts with DNTB to form a yellow-colored product. The reaction is highly selective and specific for thiols, making DNTB a valuable tool for studying thiol-containing compounds.
Biochemical and Physiological Effects
DNTB has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells and tissues, leading to the formation of reactive oxygen species (ROS). DNTB has also been shown to inhibit the activity of various enzymes, including glutathione peroxidase and catalase. Additionally, DNTB has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNTB has several advantages for lab experiments. It is a highly selective reagent that reacts specifically with thiols, making it a valuable tool for studying thiol-containing compounds. DNTB is also stable and has a long shelf life, making it easy to store and transport. However, DNTB has some limitations. It is toxic and can cause skin irritation and respiratory problems if not handled properly. Additionally, DNTB has a low solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of DNTB in scientific research. One potential direction is the development of new methods for synthesizing DNTB that are more efficient and cost-effective. Another direction is the use of DNTB in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, DNTB could be used in the development of new diagnostic tools for the detection of thiol-containing compounds in biological samples.
Aplicaciones Científicas De Investigación
DNTB has been widely used in scientific research as a reagent to detect thiol-containing compounds. It is a highly selective reagent that reacts with thiols to form a yellow-colored product that can be easily detected and quantified. DNTB has been used to measure the thiol content in various biological samples, including blood, urine, and tissues. It has also been used to study the redox status of cells and tissues in various disease models, including cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-N,1-N'-ditert-butyl-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl3N3O2/c1-11(2,3)16-10(17-12(4,5)6)8(18(19)20)7(13)9(14)15/h16-17H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMGMQOGFZEEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Bis(tert-butylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenyl-1,4-dihydrobenzo[f]quinazolin-3(2H)-one](/img/structure/B3828192.png)
![2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol](/img/structure/B3828200.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-3,1-phenylene]diacetamide](/img/structure/B3828218.png)
![N,N'-{[2-(4-bromophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide](/img/structure/B3828223.png)
![2-isopropyl-3a-(1-methoxy-1-methylethyl)octahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3828241.png)



![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)



![1-[4-chloro-3-(trichloromethyl)-5-isothiazolyl]piperidine](/img/structure/B3828287.png)
![1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine](/img/structure/B3828293.png)